molecular formula C6H7BrN2O B3247130 4-bromo-3-cyclopropyl-1H-pyrazol-5-ol CAS No. 1808396-27-1

4-bromo-3-cyclopropyl-1H-pyrazol-5-ol

Cat. No.: B3247130
CAS No.: 1808396-27-1
M. Wt: 203.04
InChI Key: KWOSDCMKVDIIDH-UHFFFAOYSA-N
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Description

4-Bromo-3-cyclopropyl-1H-pyrazol-5-ol (CAS: 1808396-27-1) is a brominated pyrazole derivative with a hydroxyl group at position 5 and a cyclopropyl substituent at position 3. Pyrazoles are heterocyclic aromatic compounds widely used in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and structural tunability .

Properties

IUPAC Name

4-bromo-5-cyclopropyl-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c7-4-5(3-1-2-3)8-9-6(4)10/h3H,1-2H2,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOSDCMKVDIIDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=O)NN2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-cyclopropyl-1H-pyrazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-cyclopropyl-1H-pyrazol-5-ol with bromine in the presence of a suitable solvent . The reaction conditions often include moderate temperatures and the use of catalysts to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes the formation of the pyrazole ring followed by selective bromination and cyclopropylation. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-bromo-3-cyclopropyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, pyrazolones, and fused heterocyclic compounds. These products have significant applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

4-bromo-3-cyclopropyl-1H-pyrazol-5-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-3-cyclopropyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The bromine and hydroxyl groups play a crucial role in binding to active sites of enzymes or receptors, modulating their activity. The cyclopropyl group enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name CAS Molecular Formula Substituents (Positions) Key Functional Groups Potential Applications
This compound 1808396-27-1 C₆H₇BrN₂O Br (4), cyclopropyl (3), OH (5) Bromine, hydroxyl Pharmaceutical intermediates
4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine 1820706-62-4 C₁₂H₁₂BrN₃ Br (4), cyclopropyl (3), NH₂ (5), phenyl (1) Bromine, amine, aromatic Ligand synthesis, drug discovery
3-[4-Bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid 1001518-96-2 C₁₀H₁₀BrF₃N₂O₂ Br (4), cyclopropyl (5), CF₃ (3), COOH (propanoic acid) Trifluoromethyl, carboxylic acid Agrochemicals, enzyme inhibitors
4-(4-Bromo-3-(4-bromophenyl)-5-(indolyl)-1H-pyrazol-1-yl)benzenesulfonamide - C₂₅H₂₄Br₂N₄O₃S Br (4), bromophenyl (3), sulfonamide (1) Sulfonamide, indole Anticancer agents, kinase inhibitors

Reactivity and Stability

  • Bromine as a Leaving Group : The bromine atom in This compound facilitates nucleophilic substitution (e.g., Suzuki coupling), similar to other bromopyrazoles . However, the hydroxyl group at position 5 may compete in reactions requiring anhydrous conditions.
  • Electron-Withdrawing Effects: The trifluoromethyl group in 3-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid enhances acidity (pKa ~3–4) compared to the hydroxyl group (pKa ~10) in the target compound, enabling distinct reactivity in acidic environments .
  • The phenyl group in 4-bromo-3-cyclopropyl-1-phenyl-1H-pyrazole-5-amine adds steric bulk and π-π stacking capability, favoring interactions in biological systems .

Solubility and Physicochemical Properties

  • Hydrophilicity : The hydroxyl group in This compound improves aqueous solubility compared to the lipophilic phenyl and trifluoromethyl substituents in analogs .
  • Ionization Potential: The sulfonamide group in 4-(4-bromo-3-(4-bromophenyl)-5-(indolyl)-1H-pyrazol-1-yl)benzenesulfonamide enhances hydrogen-bonding capacity, making it suitable for protein-targeted applications .

Biological Activity

4-Bromo-3-cyclopropyl-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole class, which is recognized for its diverse applications in medicinal chemistry and organic synthesis. This compound has garnered attention due to its notable biological activities, including potential as an enzyme inhibitor and receptor modulator. Its unique structural features—a bromine atom at the 4-position, a cyclopropyl group at the 3-position, and a hydroxyl group at the 5-position—contribute to its distinct chemical properties and biological functions.

The molecular formula of this compound is C6_6H7_7BrN2_2O. The presence of the bromine and cyclopropyl groups enhances its reactivity, making it a valuable candidate for further chemical modifications.

Enzyme Inhibition

Research indicates that derivatives of pyrazoles, including this compound, can interact with serine/threonine kinases involved in cell cycle control and meiosis. Notably, some studies have reported that pyrazole derivatives can inhibit liver alcohol dehydrogenase, highlighting their pharmacological relevance in metabolic processes.

Antitumor Activity

Pyrazole derivatives have been extensively studied for their antitumor properties. In particular, compounds similar to this compound have shown inhibitory activity against key targets such as BRAF(V600E), EGFR, and Aurora-A kinase. These interactions are crucial for developing new anticancer agents .

Anti-inflammatory and Antimicrobial Effects

Several studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory and antimicrobial activities. For instance, compounds derived from pyrazoles have been effective against various bacterial strains and have shown promise in treating inflammatory conditions .

Study on Anticancer Activity

A recent study investigated the effects of pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain pyrazole compounds exhibited potent cytotoxicity and could enhance the effectiveness of conventional chemotherapy agents like doxorubicin through synergistic effects .

Antifungal Activity

Another study focused on the antifungal properties of synthesized pyrazole carboxamides. Some derivatives demonstrated notable activity against fungal strains, suggesting potential applications in antifungal drug development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The following table summarizes some related compounds and their characteristics:

Compound NameCAS NumberDescription
4-bromo-1H-pyrazole1151802-23-1Similar structure but lacks the cyclopropyl group.
3-cyclopropyl-1H-pyrazol-5-ol1257637-80-1Similar but without the bromine atom.
4-bromo-3-methyl-1H-pyrazol-5-ol1006470-56-9Similar but has a methyl group instead of a cyclopropyl group.
4-bromo-(2-hydroxyethyl)pyrazole214614-81-0Contains a hydroxyethyl group instead of cyclopropyl.

The unique combination of bromine and cyclopropyl groups in this compound enhances its potential for specific interactions within biological systems compared to structurally similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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